molecular formula C29H28N2O4 B307437 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate

Cat. No. B307437
M. Wt: 468.5 g/mol
InChI Key: OYKGRLJPGZHTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate, also known as BIM-8, is a chemical compound that has been synthesized for scientific research purposes. BIM-8 is a selective agonist of the μ-opioid receptor and has been studied for its potential use in the treatment of pain and addiction.

Mechanism of Action

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate acts by binding to and activating the μ-opioid receptor in the brain. This receptor is involved in the regulation of pain, reward, and addiction. When activated, the μ-opioid receptor can produce analgesic and euphoric effects, as well as reduce anxiety and stress.
Biochemical and Physiological Effects:
4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce withdrawal symptoms and cravings in animal models of opioid addiction. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to have a high affinity and selectivity for the μ-opioid receptor, which means it can produce its effects without activating other opioid receptor subtypes.

Advantages and Limitations for Lab Experiments

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has several advantages for use in laboratory experiments. It is a selective μ-opioid receptor agonist, which means it can produce specific effects without activating other receptor subtypes. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, there are also limitations to the use of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate in laboratory experiments. It is a potent compound and must be handled with care to avoid exposure. Additionally, the effects of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate. One area of interest is the potential use of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate in the treatment of pain and addiction in humans. Clinical trials would be needed to determine the safety and efficacy of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate in humans. Another area of interest is the development of new compounds based on the structure of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate that may have improved selectivity and efficacy. Finally, further research is needed to understand the molecular mechanisms underlying the effects of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate on the μ-opioid receptor and its downstream signaling pathways.

Synthesis Methods

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with 1-methyl-1H-indole-3-carboxaldehyde, followed by reduction and acetylation. The synthesis of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been described in several scientific publications and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been studied for its potential use in the treatment of pain and addiction. It has been shown to be a selective μ-opioid receptor agonist, which means it can activate this receptor subtype in the brain and produce analgesic and euphoric effects. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has also been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.

properties

Product Name

4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

[4-[bis(1-methylindol-3-yl)methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C29H28N2O4/c1-18(32)35-29-26(33-4)14-19(15-27(29)34-5)28(22-16-30(2)24-12-8-6-10-20(22)24)23-17-31(3)25-13-9-7-11-21(23)25/h6-17,28H,1-5H3

InChI Key

OYKGRLJPGZHTBD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(C2=CN(C3=CC=CC=C32)C)C4=CN(C5=CC=CC=C54)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(C2=CN(C3=CC=CC=C32)C)C4=CN(C5=CC=CC=C54)C)OC

Origin of Product

United States

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